Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. The presence of a fluorine atom at the 6th position and a carboxylate group at the 2nd position enhances its chemical properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Radical Reactions:
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and amines .
Scientific Research Applications
Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound targets the bacterial cell wall synthesis and disrupts the function of essential enzymes . The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Comparison: Methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the fluorine atom at the 6th position, which enhances its chemical stability and biological activity compared to its analogues . The carboxylate group at the 2nd position also contributes to its distinct pharmacokinetic properties .
Properties
IUPAC Name |
methyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBKZJOSLDMBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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